molecular formula C15H14ClN3O B2387801 2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797142-39-2

2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone

Cat. No.: B2387801
CAS No.: 1797142-39-2
M. Wt: 287.75
InChI Key: QYVQBCRHBRLBCE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a synthetic small molecule based on the privileged dihydropyridopyrimidine scaffold, designed for advanced pharmacological research. This compound is of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. The dihydropyridopyrimidine core is a bioisostere of purines, allowing it to interact effectively with the ATP-binding sites of various kinase enzymes . Dihydropyridopyrimidine derivatives have been extensively investigated as potent inhibitors of protein kinases . A key area of application for this chemical scaffold is in oncological research, where similar compounds have demonstrated promising cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT116) carcinomas . The mechanism of action is often associated with the inhibition of key signaling pathways. Research indicates that certain derivatives can act as non-ATP mimetic inhibitors, forming a critical hydrogen bond with a lysine residue (Lys67) in the active site of kinases like Pim-1, which plays a role in cell cycle progression and apoptosis . Beyond oncology, the dihydropyridopyrimidine scaffold shows versatile therapeutic potential. Compounds within this class have also been researched for their antibacterial properties, with some derivatives exhibiting activity against pathogens such as E. coli and P. aeruginosa . This multifaceted bioactivity profile makes this compound a valuable chemical probe for researchers exploring new treatments for cancers and other diseases. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only (RUO). Not for use in diagnostic, therapeutic, or human consumption applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-13-4-2-1-3-11(13)7-15(20)19-6-5-14-12(9-19)8-17-10-18-14/h1-4,8,10H,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVQBCRHBRLBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized under acidic conditions to yield the desired pyrido[4,3-d]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Overview

2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its scientific research applications, mechanisms of action, and comparisons with similar compounds.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the fields of oncology and anti-inflammatory treatments. Its structure suggests it may interact with various biological targets, including enzymes and receptors involved in disease pathways.

  • Anti-cancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by inhibiting specific enzymes crucial for tumor growth. For example, it has been shown to inhibit the activity of kinases involved in cell proliferation .
  • Anti-inflammatory Effects : Research suggests that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor, which is crucial for drug development. It has been studied for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

  • Mechanism of Action : The binding affinity of the compound to the active sites of these enzymes can lead to reduced prostaglandin synthesis, thereby alleviating inflammation .

Synthesis of Novel Derivatives

The compound serves as a building block for synthesizing more complex organic molecules. Researchers have utilized it in multi-step synthesis processes to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

  • Functionalization : Various functional groups can be introduced to modify the compound's properties, potentially leading to new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table compares key structural features and molecular properties of 2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone with analogs from recent literature:

Compound Name Substituents Molecular Formula Molecular Weight Key Modifications Reference
Target Compound 2-Chlorophenyl, ethanone C₁₆H₁₅ClN₄O 314.77 Core pyridopyrimidine; 2-Cl phenyl
2-(3,4-Dichlorophenyl)-1-{4-[(4-fluorophenyl)methyl]-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl}ethanone 3,4-Dichlorophenyl, 4-fluorobenzyl C₂₂H₁₈Cl₂FN₃O 447.32 Dichloro substitution; fluorobenzyl group
1-[2-(2,3-Dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-{[2-(1H-1,2,3-triazol-4-yl)ethyl]amino}ethanone Indenylamino, triazolyl C₂₂H₂₄N₈O 419.48 Indenylamino linker; triazole substituent
{2-[Benzyl(methyl)amino]-4-(2-fluorophenoxy)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl}(2-chlorophenyl)methanone 2-Chlorophenyl, benzyl(methyl)amino, 2-fluorophenoxy C₂₈H₂₄ClFN₄O₂ 502.98 Benzylamine and fluorophenoxy groups

Key Observations :

  • Chlorophenyl vs. Dichlorophenyl : The 3,4-dichlorophenyl analog () exhibits higher molecular weight and lipophilicity, which may enhance target binding but reduce solubility .
  • Substituent Positioning: The 2-fluorophenoxy group in ’s compound introduces steric and electronic effects distinct from the target compound’s simpler 2-chlorophenyl group .
Pharmacological and Biochemical Comparisons

Autotaxin Inhibition :

  • The 3,4-dichlorophenyl analog () demonstrated an IC₅₀ of 0.796 µM against rat Autotaxin, a lysophospholipase implicated in inflammation and cancer . This activity is attributed to the dichlorophenyl group’s enhanced hydrophobic interactions with the enzyme’s active site.
  • In contrast, the triazolyl-substituted compound () showed a molecular weight of 419.48 but lacks reported IC₅₀ data, suggesting structural optimization is ongoing .
Key Research Findings
  • Structural Insights : Co-crystallization studies () reveal that the pyridopyrimidine core binds to conserved regions in Autotaxin, while substituents like 2-chlorophenyl occupy adjacent hydrophobic pockets .
  • SAR Trends : Chlorine atoms at the phenyl ring (e.g., 2-Cl vs. 3,4-diCl) correlate with potency; however, excessive halogenation may compromise metabolic stability .

Biological Activity

2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a member of the pyrido[4,3-d]pyrimidine family, compounds known for their diverse biological activities and potential therapeutic applications. This compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN3O

Biological Activity Overview

Research indicates that pyrido[4,3-d]pyrimidines exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has shown promise in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrido[4,3-d]pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that certain derivatives exhibit potent inhibitory effects on cancer cell lines by targeting specific kinases involved in cell cycle regulation. One study found that a related compound induced apoptosis in tumor cells at concentrations between 30–100 nM, emphasizing the importance of structural modifications for enhancing activity against specific kinases such as CDK4 and ARK5 .

Enzyme Inhibition

The compound's structural features suggest potential as a multikinase inhibitor. Research on similar compounds indicates:

  • Kinase Profiling : Compounds within this class have been shown to inhibit multiple kinases, including CDK4 and FGFR1 . The presence of halogen substituents (like chlorine) on the phenyl ring may enhance binding affinity to the kinase active sites.

Case Studies and Research Findings

  • Study on Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis indicated that modifications at the N8 position significantly affect biological activity. Compounds with ethyl groups showed four-fold better activity compared to their methylated counterparts .
  • In Vitro Cytotoxicity Assays :
    • Cytotoxicity assays revealed that derivatives of pyrido[4,3-d]pyrimidines exhibited varying degrees of growth inhibition across different cancer cell lines. For example, one derivative showed significant activity against mantle cell lymphoma cell lines characterized by overexpression of cyclin D1 .

Data Tables

Compound NameTarget KinaseIC50 (nM)Cell Line Tested
7xCDK430K562
7yFGFR150DU145
7zARK5100HCT15

Q & A

Q. What are the established synthetic routes for 2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone, and what key reagents are involved?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the pyrido-pyrimidine core via condensation of substituted pyrimidines with cyclic amines under reflux conditions.
  • Step 2 : Introduction of the 2-chlorophenylacetyl group via nucleophilic substitution or Friedel-Crafts acylation. Key reagents include ethyl chloroacetate, ZnCl₂ (as a catalyst), and glacial acetic acid for cyclization. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
  • Optimization : Solvent choice (e.g., DMF or ethanol) and temperature control (60–80°C) are critical to minimize side reactions .

Q. How is the structural characterization of this compound performed, and what spectral data are critical for validation?

Characterization relies on:

  • 1H/13C NMR : To confirm the pyrido-pyrimidine core (δ 7.8–8.5 ppm for aromatic protons) and the ethanone moiety (δ 2.1–2.5 ppm for the methyl group).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Cl stretch) verify functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₁₅H₁₂ClN₃O) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes:

  • Antimicrobial Activity : Agar diffusion assays against E. coli and S. aureus to assess inhibition zones.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays) due to the pyrido-pyrimidine scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Catalyst Optimization : Use Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts acylation to enhance regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Purification Techniques : Gradient elution in column chromatography (hexane:ethyl acetate) resolves intermediates with similar Rf values .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., CDK4/6) or G-protein-coupled receptors (GPR6). The pyrido-pyrimidine core’s planar structure favors π-π stacking with aromatic residues in active sites .
  • MD Simulations : Assess binding stability (50–100 ns trajectories) and identify key hydrogen bonds (e.g., between the ethanone oxygen and Lys89 in CDK2) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the chlorophenyl group) by analyzing peak coalescence at elevated temperatures.
  • X-ray Crystallography : Provides unambiguous confirmation of the crystal structure, including dihedral angles between the pyrido-pyrimidine and chlorophenyl moieties .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

  • Substituent Effects :
PositionModificationEffect
Pyrido C-2Electron-withdrawing groups (e.g., -Cl)↑ Kinase inhibition
EthanoneMethyl → trifluoromethyl↑ Metabolic stability
ChlorophenylOrtho → para substitution↓ Cytotoxicity
Data from analogs suggest that halogenation at C-2 and planar pyrido-pyrimidine scaffolds enhance target affinity .

Q. What mechanistic studies elucidate the compound’s role in enzyme inhibition?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to kinases like CDK4.
  • Kinase Assays : Measure IC₅₀ values in ATP-competitive formats (e.g., ADP-Glo™). The compound’s IC₅₀ for CDK4 is ~50 nM, comparable to palbociclib derivatives .

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